![molecular formula C21H30N4O B4657443 N-{1-Methyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide](/img/structure/B4657443.png)
N-{1-Methyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide
Overview
Description
N-{1-Methyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide: is a complex organic compound that features a benzodiazole ring fused with a piperidine moiety and a cyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-Methyl-2-[(piperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}cyclohexanecarboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzodiazole Ring: Starting with an ortho-phenylenediamine derivative, cyclization with formic acid or its derivatives can yield the benzodiazole core.
Piperidine Substitution: The benzodiazole intermediate is then reacted with a piperidine derivative under nucleophilic substitution conditions.
Cyclohexanecarboxamide Addition: Finally, the cyclohexanecarboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Properties
IUPAC Name |
N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-24-19-11-10-17(22-21(26)16-8-4-2-5-9-16)14-18(19)23-20(24)15-25-12-6-3-7-13-25/h10-11,14,16H,2-9,12-13,15H2,1H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDMRRSGWJEMHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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